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Compound Name:
4-Hydroxypyridine-2,5-dicarboxylic

acid

Cat. No.: B13644335

Get Quote

Introduction & Structural Dynamics
The characterization of 4-hydroxypyridine-2,5-dicarboxylic acid (CAS: 827-50-9 for the core

structure, often cited as derivatives) requires a fundamental understanding of its tautomeric

equilibrium. In solution (particularly in polar solvents like DMSO or water), the compound

predominantly exists as the 4-pyridone tautomer rather than the 4-hydroxypyridine form.

This tautomerism significantly alters the spectroscopic signature:

NMR: The presence of an NH proton and a carbonyl carbon (C=O) at position 4.[1]

IR: A distinct amide-like carbonyl stretch usually absent in pure hydroxy-aromatics.

Tautomeric Equilibrium
The following diagram illustrates the equilibrium favoring the 4-pyridone form, which is the

species observed in most spectroscopic data.
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4-Hydroxypyridine form
(Aromatic OH)

4-Pyridone form
(NH, C=O at C4)

*Dominant in DMSO/H2O*

 Tautomerization
 Minor
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Spectroscopic Data Analysis[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H and

C NMR spectra are typically recorded in DMSO-d

due to the compound's low solubility in non-polar solvents and the need to stabilize the
exchangeable protons.

H NMR Data (400 MHz, DMSO-d

)
The spectrum is characterized by two distinct singlets in the aromatic region and broad

exchangeable protons.[2]
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Position

Chemical
Shift (

, ppm)

Multiplicity Integration Assignment
Mechanistic
Insight

NH / OH 12.5 – 14.0 Broad Singlet 3H COOH, NH

Rapid

exchange of

acidic protons

on carboxylic

acids and the

pyridone

nitrogen.

H-6 8.45 – 8.80 Singlet 1H CH (Ar)

Highly

deshielded

due to

proximity to

the

electronegati

ve Nitrogen

and the

electron-

withdrawing

C5-COOH

group.

H-3 6.80 – 7.20 Singlet 1H CH (Ar)

Shielded

relative to H-

6 due to the

electron-

donating

effect of the

adjacent

ketone (via

resonance)

but

deshielded by

C2-COOH.
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Note: In the diethyl ester derivative (often used as a reference standard), the ethyl group signals

appear at

1.25 (t) and 4.20 (q). The shift of H-6 remains diagnostic around 8.5 ppm.

C NMR Data (100 MHz, DMSO-d

)
The carbon spectrum confirms the pyridone core with a characteristic ketone signal and two

carboxyl signals.[2]

Carbon Type
Chemical Shift (

, ppm)
Assignment

C=O (Ketone) 175.0 – 178.0 C-4 (Pyridone Carbonyl)

COOH (Acid) 162.0 – 165.0 C-2, C-5 (Carboxylic Acids)

CH (Aromatic) 148.0 – 152.0 C-6 (Alpha to Nitrogen)

C (Quaternary) 115.0 – 120.0 C-3, C-5 (Beta positions)

Infrared (IR) Spectroscopy
The IR spectrum is complex due to the "fingerprint" of the dicarboxylic acid functionality

overlapping with the pyridone core.

OH/NH Stretch (3500 – 2500 cm

): A very broad, intense absorption band characteristic of carboxylic acid dimers and the N-H
stretch of the pyridone ring.

C=O Stretch (1730 – 1680 cm
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): Strong bands corresponding to the carboxylic acid carbonyls.

C=O (Pyridone) / C=C (1640 – 1600 cm

): A distinct, sharp band lower than the acid carbonyls, attributed to the conjugated ketone of
the pyridone ring.

C-O Stretch (1200 – 1300 cm

): Strong stretching vibrations from the C-OH and C-O-C bonds.

Mass Spectrometry (MS)
Mass spectrometry analysis is crucial for confirming the molecular weight and fragmentation

pattern, particularly to distinguish it from its isomer, Chelidamic acid (2,6-dicarboxy).

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for

dicarboxylic acids.

Molecular Ion:

Formula: C

H

NO

Exact Mass: 183.02

Observed [M-H]

: 182.01

Observed [M+H]

: 184.02

Fragmentation Pathway (MS/MS)
The fragmentation typically involves the sequential loss of CO
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(decarboxylation), a common pathway for pyridine carboxylic acids.

Parent Ion [M+H]+
m/z 184

Fragment 1
[M+H - CO2]+

m/z 140

 - CO2 (44 Da)

Fragment 2
[M+H - 2CO2]+

m/z 96

 - CO2 (44 Da)

Click to download full resolution via product page

Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra without aggregation artifacts:

Solvent Selection: Use DMSO-d

(99.9% D) containing 0.03% TMS as an internal standard. D

O/NaOD can be used to form the disodium salt for water solubility, but this shifts peaks
upfield.

Concentration: Dissolve 5–10 mg of the solid acid in 0.6 mL of solvent.

Sonicate: The dicarboxylic acid often exhibits strong intermolecular hydrogen bonding.

Sonicate for 2 minutes at 40°C to ensure complete dissolution.

Synthesis & Isolation (Contextual)
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While this guide focuses on characterization, understanding the source is vital. The compound

is typically synthesized via the hydrolysis of diethyl 4-oxo-1,4-dihydropyridine-2,5-dicarboxylate.

Hydrolysis: The diethyl ester is suspended in 2N NaOH and refluxed for 2 hours.

Acidification: The solution is cooled to 0°C and acidified to pH 1-2 with conc. HCl.

Precipitation: The free acid precipitates as an off-white solid, which is filtered, washed with

ice-cold water, and dried under vacuum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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